molecular formula C22H27N3O4S B3684012 1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine

1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B3684012
M. Wt: 429.5 g/mol
InChI Key: WINOJKBZEGAHCE-UHFFFAOYSA-N
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Description

1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a nitrophenyl group, a sulfonyl group, and a phenylcyclohexyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the nitrophenyl sulfonyl chloride: This is achieved by reacting 2-nitrophenylamine with chlorosulfonic acid.

    Cyclohexylation: The phenylcyclohexyl group is introduced through a Friedel-Crafts alkylation reaction.

    Piperazine coupling: The final step involves coupling the nitrophenyl sulfonyl chloride with 4-phenylcyclohexylpiperazine under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, and strong bases or acids for substitution reactions. Major products formed from these reactions include amine derivatives and substituted sulfonyl compounds.

Scientific Research Applications

1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The sulfonyl group can form strong interactions with proteins, affecting their function. The phenylcyclohexyl group provides hydrophobic interactions that can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine can be compared with other similar compounds such as:

    1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine: This compound has a similar structure but lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

    1-[(4-nitrophenyl)sulfonyl]piperazine: This compound lacks both the phenyl and cyclohexyl groups, making it less hydrophobic and potentially less active in certain applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-25(27)21-8-4-5-9-22(21)30(28,29)24-16-14-23(15-17-24)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-9,19-20H,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINOJKBZEGAHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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